molecular formula C13H16O4 B114479 4-Oxo-2-phenyl-4-propoxybutanoic acid CAS No. 152590-26-6

4-Oxo-2-phenyl-4-propoxybutanoic acid

Cat. No. B114479
M. Wt: 236.26 g/mol
InChI Key: ZJGDAXGMMQANHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-2-phenyl-4-propoxybutanoic acid, also known as KP1019, is a metal complex that has shown promising results in cancer treatment. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

Mechanism Of Action

4-Oxo-2-phenyl-4-propoxybutanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate various signaling pathways involved in cell death. It also has the ability to target cancer stem cells, which are responsible for tumor initiation and recurrence.

Biochemical And Physiological Effects

4-Oxo-2-phenyl-4-propoxybutanoic acid has been shown to have low toxicity and high selectivity towards cancer cells. It does not affect normal cells and tissues, making it a potential candidate for cancer treatment with minimal side effects. It has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Oxo-2-phenyl-4-propoxybutanoic acid in lab experiments is its stability and ease of synthesis. It can be easily produced in large quantities and stored for long periods of time. However, its low solubility in water can pose a challenge in certain experiments, and its complex structure can make it difficult to study its mechanism of action in detail.

Future Directions

There are several potential future directions for research on 4-Oxo-2-phenyl-4-propoxybutanoic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to 4-Oxo-2-phenyl-4-propoxybutanoic acid treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other anticancer drugs.

Synthesis Methods

4-Oxo-2-phenyl-4-propoxybutanoic acid is synthesized through a multi-step process involving the reaction of 2-phenylbut-3-enoic acid with propyl magnesium bromide, followed by oxidation and complexation with potassium. The final product is a yellow crystalline powder with a molecular weight of 363.5 g/mol.

Scientific Research Applications

4-Oxo-2-phenyl-4-propoxybutanoic acid has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, and ovarian cancer. It also has the ability to inhibit tumor growth and metastasis in animal models.

properties

CAS RN

152590-26-6

Product Name

4-Oxo-2-phenyl-4-propoxybutanoic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-oxo-2-phenyl-4-propoxybutanoic acid

InChI

InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)

InChI Key

ZJGDAXGMMQANHC-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O

synonyms

Butanedioic acid, phenyl-, 4-propyl ester (9CI)

Origin of Product

United States

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